4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Description
4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C21H23N3O3S and its molecular weight is 397.5g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Mode of Action
It is known that similar compounds, such as 1,2,4-triazole derivatives, have been shown to inhibit the binding of cholesterol at the receptor site of mycobacterial cyp 125 and cyp 121, which are crucial for mtb physiological functions .
Biochemical Pathways
Similar compounds, such as 1,2,4-triazole derivatives, have been shown to interact with the active site of mycobacterial cyp 125 and cyp 121 .
Pharmacokinetics
It is known that the 1,2,4-oxadiazole heterocycle, a structure similar to the one , is a bioisostere of amide but shows better hydrolytic and metabolic stability .
Result of Action
Similar compounds, such as 1,2,4-triazole derivatives, have been shown to exhibit antibacterial activity against xoo and xoc .
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-methyl-N-(2-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-12-7-5-6-8-15(12)23-20(25)18-13(2)22-21(28)24-19(18)14-9-10-16(26-3)17(11-14)27-4/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHLZOZBSUWCHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=CC(=C(C=C3)OC)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.